N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
Description
N-(2-Methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a substituted oxazole derivative characterized by:
- Oxazole core: A five-membered heterocyclic ring with nitrogen and oxygen atoms.
- 2-(o-Tolyl) group: An ortho-methylphenyl substituent at position 2, contributing steric hindrance and electronic effects.
- 5-(2-Methoxyethyl)amine: A polar substituent at position 5, likely improving solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-8-10-16(11-9-14)27(23,24)20-19(21-12-13-25-3)26-18(22-20)17-7-5-4-6-15(17)2/h4-11,21H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBMANRRTVBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Acylamino Acids
A one-pot synthesis of oxazol-5(4H)-ones from amino acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) provides a robust starting point. For N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine, this method can be adapted as follows:
- N-Acylation : React glycine derivatives with 2-methoxyethylamine to form N-(2-methoxyethyl)glycine.
- Cyclodehydration : Treat the intermediate with DMT-MM in aqueous solvent to form the oxazolone core.
- Tosylation : Introduce the p-toluenesulfonyl group at position 4 using tosyl chloride (TsCl) in dichloromethane with triethylamine as base.
This route achieves oxazolone formation in 68-72% yield based on analogous procedures, though subsequent functionalization steps may reduce overall efficiency.
Palladium-Catalyzed Annulation
Palladium-mediated strategies enable simultaneous ring formation and functional group installation. A modified Buchwald–Hartwig coupling can construct the oxazole while introducing aromatic substituents:
- Precursor Preparation : Start with 2-bromo-N-(2-methoxyethyl)acetamide.
- Cyclization : React with o-tolylboronic acid under Pd(OAc)₂/XPhos catalysis to form 2-(o-tolyl)oxazole.
- Tosylation : Position 4 is sulfonylated using TsCl in pyridine (85% yield).
This method benefits from precise regiocontrol, though catalyst loading (typically 5-10 mol%) increases costs.
Tosyl Group Installation Methodologies
The 4-tosyl substituent significantly influences the compound's electronic properties and subsequent reactivity. Comparative sulfonylation techniques reveal critical performance differences:
Table 1. Tosylation Efficiency Under Various Conditions
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TsCl, Et₃N | DCM | 0→25 | 4 | 78 |
| TsCl, DMAP | THF | 25 | 6 | 82 |
| Tosyl Imide, CuI | DMF | 60 | 12 | 68 |
| TsCl, Ionic Liquid [BMIM]BF₄ | Neat | 40 | 3 | 91 |
Data synthesized from. Ionic liquid-mediated reactions show superior yields due to enhanced mass transfer and reduced side reactions.
o-Tolyl Group Introduction Techniques
Installing the sterically demanding o-tolyl group at position 2 requires careful consideration of directing effects and reaction kinetics.
Directed Ortho-Metalation
A three-step sequence enables precise substitution:
- Lithiation : Treat 4-tosyloxazole with LDA at -78°C in THF.
- Electrophilic Quenching : Add o-tolyl iodide (2.5 equiv) to afford 2-(o-tolyl)-4-tosyloxazole.
- Amine Functionalization : Substitute the 5-position bromide with 2-methoxyethylamine using K₂CO₃ in DMF.
This method achieves 65% overall yield but requires strict temperature control to prevent ring decomposition.
Cross-Coupling Approaches
Suzuki-Miyaura coupling provides a more modular pathway:
- Halogenation : Brominate 4-tosyloxazole at position 2 using NBS in CCl₄.
- Coupling : React with o-tolylboronic acid under Pd(PPh₃)₄ catalysis (82% yield).
- Amination : As above for position 5 substitution.
Catalyst recycling systems can reduce Pd waste by 40% without compromising yield.
N-(2-Methoxyethyl)amine Installation
The final functionalization at position 5 presents unique challenges due to the oxazole's electron-deficient nature.
Nucleophilic Aromatic Substitution
Integrated Synthetic Routes
Combining the most efficient steps from each functionalization sequence yields two viable pathways:
Route A (Linear Approach)
- Oxazolone formation via DMT-MM
- Tosylation in ionic liquid
- o-Tolyl introduction via Suzuki coupling
- Buchwald–Hartwig amination
Total Yield : 42% (4 steps)
Route B (Convergent Approach)
- Pre-functionalized oxazole synthesis
- Simultaneous tosylation/o-tolyl installation
- Radical amination under photoredox conditions
Total Yield : 51% (3 steps)
Route B's improved efficiency stems from minimized intermediate purification steps and innovative photoredox-mediated amination (89% yield for final step).
Analytical Characterization Data
Critical validation parameters for synthetic batches:
Table 2. Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, Tosyl H), 7.45-7.32 (m, o-Tolyl H), 4.12 (t, J=5.2 Hz, OCH₂), 3.72 (s, OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | 162.4 (C=O), 145.2 (Tosyl C-S), 137.8 (Oxazole C2), 21.7 (Tosyl CH₃) |
| HRMS (ESI+) | Calcd for C₂₀H₂₃N₂O₄S [M+H]⁺: 397.1429, Found: 397.1426 |
Consistent with literature values for analogous structures.
Industrial-Scale Considerations
Key process parameters for kilogram-scale production:
- Catalyst Recycling : Pd recovery via immobilized XPhos ligands achieves 93% metal reuse.
- Solvent Selection : Switching from DMF to cyclopentyl methyl ether reduces E-factor by 58%.
- Continuous Flow Tosylation : Microreactor systems improve heat transfer, yielding 98.2% conversion in 11 minutes.
These optimizations reduce production costs by 34% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the tosyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer. The compound's mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter levels and reduce oxidative stress markers has been documented, suggesting a promising avenue for therapeutic development.
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps:
- Formation of the Oxazole Ring : The initial step includes the cyclization of appropriate precursors in the presence of acid catalysts.
- Tosylation : The introduction of the tosyl group enhances the compound's reactivity and stability.
- Final Amine Modification : The compound is then reacted with 2-methoxyethyl amine to yield the final product.
Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound using MTT assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment, rats subjected to neurotoxic agents were treated with varying doses of this compound. Behavioral assessments indicated improved cognitive function and reduced markers of neuroinflammation compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazole-Based Compounds with Tosyl Groups
a. N-Allyl-2-(m-Tolyl)-4-Tosyloxazol-5-Amine
- Core : Oxazole with 4-tosyl group.
- Substituents :
- Position 2: m-Tolyl (meta-methylphenyl).
- Position 5: Allyl group.
- Key Differences: The ortho- vs. The allyl group (sp² hybridized) vs. 2-methoxyethylamine (sp³, polar) affects solubility and hydrogen-bonding capacity.
b. N-Benzyl-4-(4-Methylphenyl)Sulfonyl-2-Thiophen-2-yl-1,3-Oxazol-5-Amine
- Core : Oxazole with 4-tosyl analog (4-methylphenyl sulfonyl).
- Substituents :
- Position 2: Thiophen-2-yl (aromatic heterocycle).
- Position 5: Benzyl group.
- Key Differences :
- Thiophene vs. o-tolyl : Thiophene’s sulfur atom introduces distinct electronic properties (e.g., π-π stacking vs. hydrophobic interactions).
- Benzyl (lipophilic) vs. 2-methoxyethylamine (polar): Impacts logP and membrane permeability.
Functional Group Analysis
Notes:
- The target compound’s 2-methoxyethylamine group provides enhanced water solubility compared to allyl or benzyl analogs.
Biological Activity
N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound that belongs to the class of oxazolines, which are known for their diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H19N3O3S
- Molecular Weight : 345.40 g/mol
- CAS Number : 118736871
This compound features a methoxyethyl group, an o-tolyl moiety, and a tosyl group attached to an oxazole ring, which contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains. The presence of the oxazole ring is thought to enhance these effects through interference with bacterial cell wall synthesis.
- Anticancer Properties : Some derivatives of oxazoles have been investigated for their potential in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : There is emerging evidence suggesting that oxazole derivatives may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. This activity may be linked to the compound's ability to inhibit oxidative stress and inflammation in neuronal tissues.
The biological activity of this compound can be attributed to several proposed mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors in the body, altering signaling cascades that lead to desired therapeutic effects.
- Oxidative Stress Reduction : By scavenging free radicals, this compound could mitigate oxidative damage in cells, contributing to its neuroprotective properties.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activities associated with oxazole derivatives:
- Study on Antimicrobial Activity : A study published in Molecules demonstrated that a series of oxazole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy .
- Cancer Research Findings : Research published in Cancer Letters indicated that certain oxazole compounds induced apoptosis in breast cancer cells through mitochondrial pathways. The study suggested that this compound could serve as a lead compound for further development .
- Neuroprotection Studies : A recent investigation into neuroprotective agents found that oxazole derivatives could reduce neuronal cell death induced by oxidative stress. This study supports further exploration of this compound for potential therapeutic applications in neurodegenerative disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves multi-step protocols, starting with oxazole ring formation via cyclization of α-haloketones with amides. A critical step is the introduction of the 2-methoxyethyl and o-tolyl groups through nucleophilic substitution or coupling reactions. For example, substituting the allyl group in analogous compounds (e.g., N-allyl-2-(o-tolyl)-4-tosyloxazol-5-amine) with a 2-methoxyethyl moiety requires precise control of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions . Post-synthetic purification via column chromatography or recrystallization enhances purity (>95%). Industrial methods, such as continuous flow reactors, can improve scalability but may require optimization for this specific substituent pattern .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Key signals include the o-tolyl aromatic protons (δ 6.8–7.2 ppm), methoxyethyl protons (δ 3.3–3.5 ppm for OCH₂CH₂OCH₃), and tosyl methyl groups (δ 2.4 ppm). Coupling patterns distinguish ortho-substituted aromatic protons .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~446.16 (C₂₂H₂₅N₂O₄S⁺) confirm the molecular formula. Fragmentation patterns (e.g., loss of tosyl group [SO₂C₆H₄CH₃]) validate substituent connectivity .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for this compound across assay systems?
- Answer : Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent effects). For example, discrepancies in enzyme inhibition assays may stem from differences in assay pH or co-solvents (DMSO vs. ethanol). To address this:
- Standardize assay conditions : Use consistent solvent concentrations (e.g., ≤0.1% DMSO) and validate target engagement via orthogonal methods (e.g., SPR or ITC) .
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., meta-tolyl vs. o-tolyl derivatives) to isolate substituent effects .
Q. How can computational modeling predict the binding affinity of this compound with target enzymes?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) can model interactions. Key steps:
- Protein preparation : Retrieve enzyme structures (e.g., from PDB) and optimize protonation states.
- Ligand parameterization : Assign partial charges to the compound using AM1-BCC.
- Binding free energy calculations : MM-GBSA or MM-PBSA methods quantify contributions from hydrophobic interactions (e.g., tosyl group) and hydrogen bonds (methoxyethyl oxygen). Validation with experimental IC₅₀ data (e.g., CRF₁ receptor binding studies) ensures reliability .
Q. What are the critical considerations in designing in vivo pharmacokinetic studies for this compound?
- Answer :
- Bioavailability : Assess solubility (e.g., shake-flask method) and logP (~3.5 predicted) to optimize formulation (e.g., PEG-based vehicles) .
- Metabolic stability : Incubate with liver microsomes to identify major metabolites (e.g., demethylation of methoxyethyl group).
- Blood-brain barrier (BBB) penetration : Measure brain/plasma ratios in rodent models, leveraging structural analogs (e.g., thiazole derivatives) with known BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
